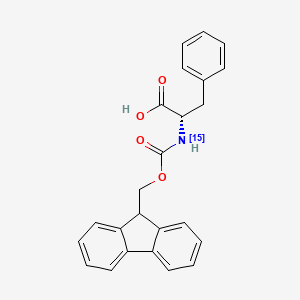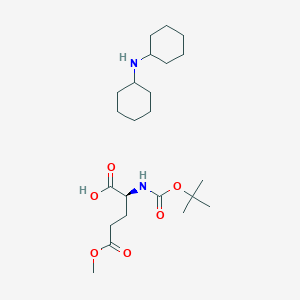
tert-Butyloxycarbonyl-L-glutaminsäure(α-methylester)-OH DCHA-Salz
Übersicht
Beschreibung
Boc-glu(ome)-OH dcha, also known as Boc-Glu-OH, is an amino acid derivative which has been used in a variety of laboratory experiments. It is a versatile compound that can be used as a reagent in a variety of synthetic reactions, as well as an enzyme inhibitor in biochemical studies. Boc-Glu-OH is a derivative of the amino acid glutamate, and is commonly used in peptide synthesis and protein modification.
Wissenschaftliche Forschungsanwendungen
Biochemie Forschung
In der Biochemie wird tert-Butyloxycarbonyl-L-glutaminsäure(α-methylester)-OH DCHA-Salz zur Synthese von Peptiden und Proteinen verwendet. Es dient als Baustein bei der Zusammenstellung komplexer Peptidketten, wobei die Schutzgruppe sicherstellt, dass die Carboxylgruppe der Aminosäure bis zum gewünschten Schritt im Syntheseprozess nicht reagiert {svg_1}. Dies ist entscheidend, um spezifische Peptidsequenzen ohne unerwünschte Nebenreaktionen zu erzeugen.
Pharmakologie
Pharmakologische Studien setzen This compound bei der Entwicklung neuer Medikamente ein. Es ist besonders nützlich bei der Herstellung von Prodrugs, bei denen die Boc-Schutzgruppe enzymatisch im Körper entfernt wird, um das aktive Wirkstoffmolekül freizusetzen {svg_2}. Dieser Ansatz kann die Bioverfügbarkeit verbessern und die Nebenwirkungen bestimmter Medikamente reduzieren.
Organische Synthese
In der organischen Synthese ist diese Verbindung ein wertvolles Reagenz zur Einführung der Glutaminsäure-Einheit in größere organische Moleküle {svg_3}. Seine geschützte Form ermöglicht selektive Reaktionen an anderen funktionellen Gruppen des Moleküls, ohne das Glutamat-Segment zu beeinträchtigen, das später deblockiert werden kann, um das Endprodukt zu erhalten.
Medizinische Chemie
Medizinische Chemiker verwenden This compound, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu entwerfen und zu synthetisieren {svg_4}. Die Schutzstrategie ermöglicht die Untersuchung der Rolle von Glutaminsäure in biologischen Systemen und ihre Einarbeitung in Medikamentenkandidaten, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden {svg_5}. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen und unterstützt die Analyse biochemischer Pfade und des Arzneimittelstoffwechsels.
Chemieingenieurwesen
Chemieingenieure können This compound bei der Prozessentwicklung für die großtechnische Produktion von Pharmazeutika einsetzen {svg_6}. Seine Rolle bei der Optimierung von Synthesewegen ist entscheidend, um hohe Ausbeuten und Reinheiten zu erzielen, die für die kommerzielle Arzneimittelherstellung unerlässlich sind.
Materialwissenschaft
In der Materialwissenschaft trägt diese Verbindung zur Entwicklung neuartiger Materialien mit spezifischen biologischen Funktionen bei {svg_7}. Es kann verwendet werden, um Oberflächen zu modifizieren, um mit biologischem Gewebe zu interagieren oder um biologisch abbaubare Polymere zu erzeugen, die Wirkstoffe kontrolliert freisetzen.
Umweltwissenschaften
Schließlich findet This compound Anwendungen in den Umweltwissenschaften, wo es möglicherweise zur Untersuchung von Biodegradationsprozessen eingesetzt wird {svg_8}. Das Verständnis, wie diese Verbindung in der Umwelt abgebaut wird, kann die Entwicklung umweltfreundlicher Materialien beeinflussen und zu Nachhaltigkeitsbemühungen beitragen.
Wirkmechanismus
Target of Action
Boc-glu(ome)-OH dcha, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is an important neurotransmitter that plays a crucial role in neural activation. Therefore, the primary targets of Boc-glu(ome)-OH dcha are likely to be the glutamate receptors in the nervous system.
Mode of Action
As a glutamic acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Boc-glu(ome)-OH dcha, being a glutamic acid derivative, may be involved in the glutamate metabolic pathway. This pathway plays a key role in the central nervous system. It may also affect the secretion of anabolic hormones, which are involved in the growth and development of muscles .
Result of Action
The result of Boc-glu(ome)-OH dcha’s action is likely to be an enhancement of physical and mental performance, particularly under stress conditions. It may also help prevent muscle damage induced by exercise .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14406-17-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



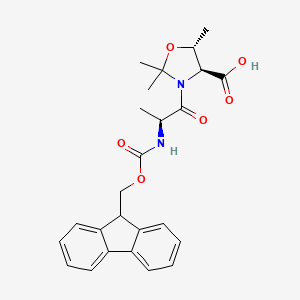
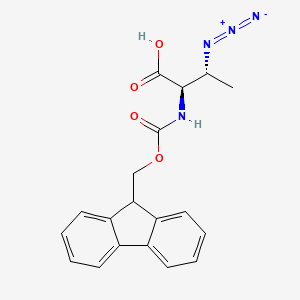


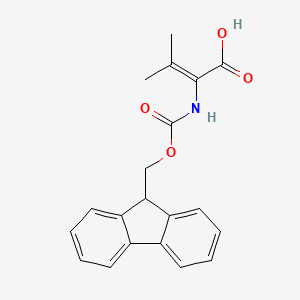

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
